L-5-Methyluridine
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Overview
Description
L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar. This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate. The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose. The L-enantiomer of 5-methyluridine is obtained from L-arabinose and independently from L-xylose .
Industrial Production Methods: An economical process for the large-scale production of 2’,3’-didehydro-3’-deoxythymidine (d4T) from 5-methyluridine has been disclosed. This process employs a novel, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine intermediate as well as a highly efficient and practical deprotection, isolation, and purification procedure for the d4T product .
Chemical Reactions Analysis
Types of Reactions: L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be synthesized from thymine (5-methyluracil) and inosine enzymatically by means of the ribosyl transfer reaction .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include D-glucose, L-arabinose, L-xylose, and various acids such as HCl and H2SO4. The reaction conditions often involve the use of methanol (MeOH) and acetolysis .
Major Products Formed: The major products formed from these reactions include 5-methyluridine and its derivatives, such as 2’,3’-didehydro-3’-deoxythymidine (d4T) .
Scientific Research Applications
L-5-Methyluridine has a wide range of scientific research applications. It is one of the most abundant non-canonical bases occurring on various RNA molecules. Recent studies have revealed its influences on the development of breast cancer, systemic lupus erythematosus, and the regulation of stress responses . The accurate identification of 5-methyluridine sites is crucial for understanding their biological functions . Additionally, it has been used in the study of RNA modifications and their roles in various biological processes .
Mechanism of Action
The mechanism of action of L-5-Methyluridine involves its incorporation into RNA molecules, where it serves to stabilize the structure of tRNA. In yeast, the modification is catalyzed by the methyltransferase Trm2, which targets U54 of tRNAs for methylation . In mammals, the enzymes TRMT2A and TRMT2B are predicted to catalyze the formation of 5-methyluridine, although their site-specificities are yet to be fully demonstrated .
Comparison with Similar Compounds
L-5-Methyluridine is similar to other pyrimidine nucleosides such as 5-methylcytosine and 3-methyluridine. it is unique in its widespread occurrence in tRNA and its role in stabilizing the T-arm of tRNA molecules . Other similar compounds include thymidine, which is the deoxyribonucleoside counterpart of 5-methyluridine .
List of Similar Compounds:- 5-Methylcytosine
- 3-Methyluridine
- Thymidine
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1 |
InChI Key |
DWRXFEITVBNRMK-CMRQFXIRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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